Tetrabutylammonium tetrafluoroborate
Overview
Description
Synthesis Analysis
Tetrabutylammonium tetrafluoroborate can be synthesized through several methods, including the reaction of tetrabutylammonium salts with boron trifluoride. An efficient synthesis involves the interaction of 1,10-phenanthroline with tetrabutylammonium tetrafluoroborate, leading to the formation of novel compounds characterized by various spectroscopic techniques (Atanassova & Dimitrov, 2003).
Molecular Structure Analysis
The molecular structure of tetrabutylammonium tetrafluoroborate has been elucidated through spectroscopic methods such as UV, IR, Raman spectroscopy, and NMR. These analyses confirm the presence of the tetrafluoroborate anion and the tetrabutylammonium cation, showcasing the compound's unique electronic and structural properties.
Chemical Reactions and Properties
Tetrabutylammonium tetrafluoroborate participates in various chemical reactions, including bromodeboronation and catalysis of addition reactions. It serves as a unique reagent for bromodeboronation of organotrifluoroborates, offering mild and metal-free reaction conditions that tolerate a wide range of functional groups (Yao et al., 2010). Furthermore, it is an efficient catalyst for the addition of trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones, demonstrating its versatility in organic synthesis (Chintareddy et al., 2011).
Scientific Research Applications
Gas Chromatography
Tetrabutylammonium tetrafluoroborate is used as a stationary phase for gas chromatography due to its liquid range from 162 to 285°C, showing strong, selective dipole interactions and high column efficiencies (Dhanesar, Coddens, & Poole, 1985).
Organic Synthesis
It is involved in the synthesis of organic compounds, such as in the direct preparation of tetrabutylammonium trifluoroborates from boronic acids, offering a highly efficient method for aromatic and aliphatic boronic acids (Prakash, Pertusati, & Olah, 2011).
Chemical Reactions
This compound is used in chemoselective bromodeboronation reactions, showing high regio- and chemoselectivity and being part of efficient synthetic routes to (Z)-dibromoalkenes (Yao, Reddy, Yong, Walfish, Blevins, & Kabalka, 2010).
Conductivity Studies
The conductivity of tetrabutylammonium tetrafluoroborate in liquid and supercritical hydrofluorocarbons has been studied, contributing to the understanding of ionic equilibria and solvation in these media (Abbott & Eardley, 2000).
Polymerization Processes
It is used in the bulk polymerization of vinyl chloride, influencing particle stability and size, as well as increasing the porosity of the resin in suspension polymerization (Törnell & Uustalu, 1986).
Agricultural Research
This compound demonstrates herbicidal properties on various weed species, with its soil application showing significant growth inhibition (Biczak, Pawłowska, Płatkowski, Stręk, & Telesiński, 2017).
Ionic Liquid Synthesis
It is used in the one-pot synthesis of ionic liquids, showcasing versatility and efficiency in this process (Mena & Guirado, 2020).
Safety And Hazards
Future Directions
While there are no direct applications of TBATFB in the medical field, it plays an important role in chemical research and industrial production . It is widely used in the field of organic synthesis, such as fluorination reaction, olefin addition, and cyclization reaction . In addition, it can also be used in electrochemical deposition and electroplating, and plays an important role in some electronic devices .
properties
IUPAC Name |
tetrabutylazanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZZSJSQYOFZAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059983 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
Record name | Tetrabutylammonium tetrafluoroborate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17386 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrabutylammonium tetrafluoroborate | |
CAS RN |
429-42-5 | |
Record name | Tetrabutylammonium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=429-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.